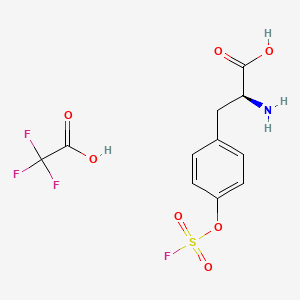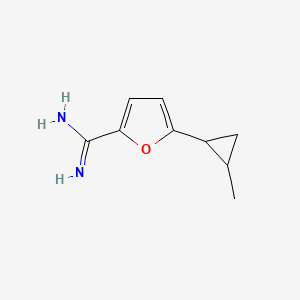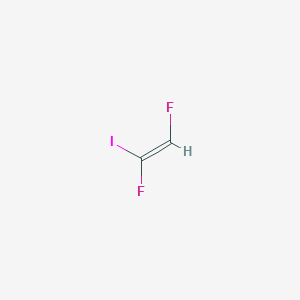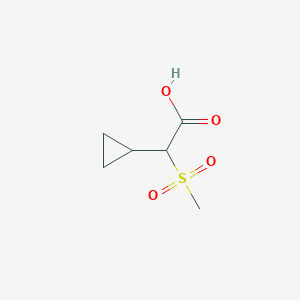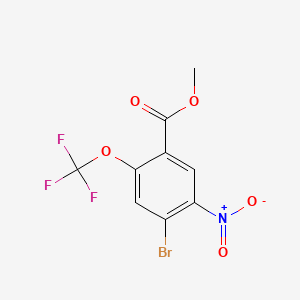
Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H5BrF3NO5 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate typically involves multiple steps:
Nitration: The nitro group is introduced via nitration, which involves treating the brominated compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethoxylation reagent under specific conditions.
Esterification: Finally, the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) yields the desired compound
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro and trifluoromethoxy).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Amino Derivative: From the reduction of the nitro group.
Carboxylic Acid Derivative: From the oxidation of the methyl ester group
Scientific Research Applications
Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups (nitro and trifluoromethoxy) influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This compound can also participate in redox reactions, where the nitro group can be reduced to an amino group, altering its chemical and biological properties .
Comparison with Similar Compounds
- Methyl 4-bromo-2-(trifluoromethyl)benzoate
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
Comparison: The trifluoromethoxy group imparts unique electronic properties, making it distinct from other similar compounds that may have different substituents such as trifluoromethyl or fluoro groups .
Properties
Molecular Formula |
C9H5BrF3NO5 |
|---|---|
Molecular Weight |
344.04 g/mol |
IUPAC Name |
methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-6(14(16)17)5(10)3-7(4)19-9(11,12)13/h2-3H,1H3 |
InChI Key |
PWLBYRLCDSXTGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


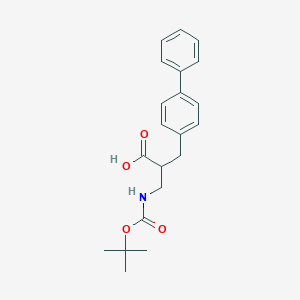
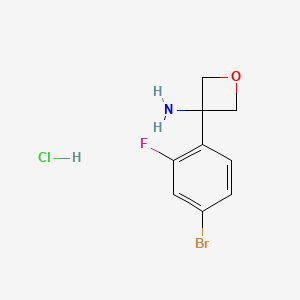
![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)
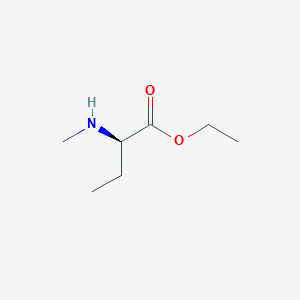
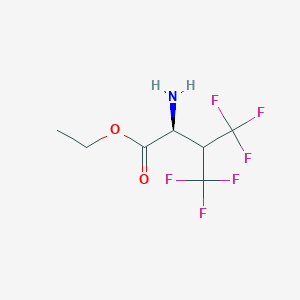

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)

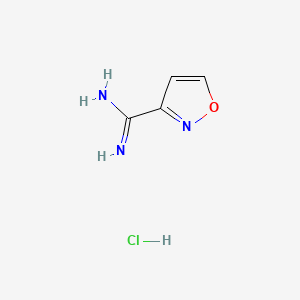
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
